1-[(4-chlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine
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Overview
Description
1-[(4-chlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine is a chemical compound characterized by its unique molecular structure, which includes a piperazine ring, a chlorophenylsulfonyl group, and a difluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine core. The chlorophenylsulfonyl group and difluorobenzyl group are then introduced through specific chemical reactions. Common reagents used in these reactions include chlorosulfonic acid, difluorobenzyl chloride, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-chlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and functional groups to achieve desired properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups under controlled conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine has found applications in several scientific research areas:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a tool for studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: The compound's potential therapeutic properties are being explored for the treatment of various diseases, including neurological disorders and inflammation.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(4-chlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate the precise mechanisms involved.
Comparison with Similar Compounds
1-[(4-chlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine can be compared with other similar compounds, such as 1-[(4-chlorophenyl)sulfonyl]-4-(2,4-difluorobenzyl)piperazine and 1-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorobenzyl)piperazine. These compounds share structural similarities but differ in the position of the fluorine atoms on the benzyl group, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(2,3-difluorophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF2N2O2S/c18-14-4-6-15(7-5-14)25(23,24)22-10-8-21(9-11-22)12-13-2-1-3-16(19)17(13)20/h1-7H,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPBHNUDCADUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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